molecular formula C18H17F3N4O B2695579 2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2325242-15-5

2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2695579
CAS No.: 2325242-15-5
M. Wt: 362.356
InChI Key: NBOLUQBDLRPVOJ-UHFFFAOYSA-N
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Description

2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps:

    Formation of the Pyrimidine Ring: Starting with 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, the compound is reacted with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs₂CO₃) at room temperature.

    Formation of the Piperidine Ring: The intermediate product is then reacted with piperidine under specific conditions to form the piperidine ring.

    Formation of the Benzoxazole Ring: The final step involves cyclization to form the benzoxazole ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the pyrimidine ring.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole ring with a piperidine and pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

2-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O/c1-11-22-15(18(19,20)21)9-16(23-11)25-8-4-5-12(10-25)17-24-13-6-2-3-7-14(13)26-17/h2-3,6-7,9,12H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOLUQBDLRPVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC(C2)C3=NC4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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